9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
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Overview
Description
9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound that features a bromine atom attached to a seven-membered ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves the bromination of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets. The bromine atom can form halogen bonds with target molecules, influencing their activity. Additionally, the compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
- (9R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one
- (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl
Uniqueness
9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for forming halogen bonds. This makes it a valuable compound for the synthesis of novel derivatives and the study of halogen bonding in biological systems .
Properties
CAS No. |
136178-01-3 |
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Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
9-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C10H12BrN/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6H2 |
InChI Key |
OAWDBQPAUKSWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(C1)Br)N=CC=C2 |
Origin of Product |
United States |
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